N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
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Overview
Description
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic organic compound characterized by its unique structural components, including a cyclopropyl group, a hydroxypropyl moiety, and a fluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 2-cyclopropyl-2-hydroxypropylamine and 3-fluoro-4-methylphenylamine, under controlled conditions.
Coupling reactions: The intermediate products are then coupled using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final oxalamide compound.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include:
Continuous flow synthesis: This method enhances the efficiency and scalability of the reaction.
Catalysis: Utilizing catalysts to improve reaction rates and yields.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: PCC (Pyridinium chlorochromate) or KMnO4 for oxidation reactions.
Reducing agents: LiAlH4 (Lithium aluminium hydride) for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation products: Ketones or aldehydes.
Reduction products: Amines or alcohols.
Substitution products: Various substituted phenyl derivatives.
Scientific Research Applications
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide exerts its effects involves:
Molecular targets: Binding to specific proteins or enzymes, altering their activity.
Pathways involved: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- N1-(2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide
- N1-(2-cyclopropyl-2-hydroxyethyl)-N2-(4-methylphenyl)oxalamide
Comparison:
- Structural differences: Variations in the substituents on the phenyl ring and the hydroxypropyl group.
- Unique properties: The presence of both cyclopropyl and fluoromethyl groups in N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-9-3-6-11(7-12(9)16)18-14(20)13(19)17-8-15(2,21)10-4-5-10/h3,6-7,10,21H,4-5,8H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCFVHDXMNIWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2CC2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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